molecular formula C9H7NO3 B1302241 8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 66176-17-8

8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1302241
CAS RN: 66176-17-8
M. Wt: 177.16 g/mol
InChI Key: CHKUQVBJPDLANA-UHFFFAOYSA-N
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Description

“8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione” is an organic compound that belongs to the class of heterocyclic compounds . It has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . The IUPAC name for this compound is 8-methyl-1 H -3,1-benzoxazine-2,4-dione .


Molecular Structure Analysis

The InChI code for “8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione” is 1S/C9H7NO3/c1-5-3-2-4-6-7 (5)10-9 (12)13-8 (6)11/h2-4H,1H3, (H,10,12) . The Canonical SMILES for this compound is CC1=C2C (=CC=C1)C (=O)OC (=O)N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione” include a molecular weight of 177.16 g/mol, an XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are both 177.042593085 g/mol . The topological polar surface area is 55.4 Ų .

Scientific Research Applications

  • Summary of the Application: The compound has been used in the synthesis of substituted 4H-benzo[d][1,3]oxazines, which have been tested for activity against breast cancer cell lines MCF-7 and HCC1954 .
  • Methods of Application or Experimental Procedures: The synthesis of these 4H-benzo[d][1,3]oxazines was achieved through a gold(I)-catalyzed cycloisomerization procedure starting from N-(2-alkynyl)aryl benzamides . The chemoselective oxygen cyclization via the 6-exo-dig pathway yielded the observed heterocycles in modest to good chemical yields under very mild reaction conditions .
  • Results or Outcomes: The newly synthesized 4H-benzo[d][1,3]oxazine compounds showed several degrees of cell proliferation inhibition with a remarkable effect for those compounds having a substituted aryl at C-2 of the molecules . The 4H-benzo[d][1,3]oxazines showed an IC50 ranking from 3.1 to 95 μM in MCF-7 and HCC1954 cells . These compounds represent potential drug candidates for breast cancer treatment .

Safety And Hazards

The safety information for “8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione” indicates that it has a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302-H319 . The precautionary statements are P305+P351+P338 .

Future Directions

While there is limited information on the future directions of “8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione”, research into similar compounds suggests potential applications in medicinal chemistry .

properties

IUPAC Name

8-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKUQVBJPDLANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374956
Record name 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione

CAS RN

66176-17-8
Record name 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-methylbenzoic acid (6 g) in dry 1,4-dioxane (50 mL) was added dropwise a solution of trichloromethyl chloroformate (8 mL) in dry 1,4-dioxane (25 mL), with ice-water cooling to keep the reaction temperature below 25° C. A white precipitate began to form during the addition. The reaction mixture was stirred at room temperature overnight. The precipitated solids were removed by filtration and washed with 1,4-dioxane (2×20 mL) and hexane (2×15 mL) and air-dried to yield 6.51 g of off-white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
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25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (66.0 mmol) of 3-methylanthranilic acid in 60 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight. The mixture was concentrated in vacuo to yield a residue which was triturated with ethyl acetate-hexane (1:4), filtered, washed with hexane and dried to afford 11.66 g (99.5%) of the 3-methylisatoic anhydride as an off white solid. MS (Cl mode) m/z 160 (M-18, 100%), 178 (M+H, 90%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-3-methylbenzoic acid (9.07 g, 60 mmol) in THF (60 mL) was added simultaneously diisopropylethylamine (20.9 mL) and a solution of triphosgene (5.94 g, 20 mmol) in dichloromethane (60 mL) over 30 minutes period. After the addition was completed, the mixture stirred at ambient temperature for 16 hours. Solid was filtered and washed with ether (2×100 mL) and H2O (3×50 mL), and dried in high vacuum to afford the title compound (10.02 g, 94% yield) as a white solid. 1H NMR (DMSO) δ 11.02 (s, 1H), 7.76 (d, 1H, J=7.7 Hz), 7.57 (d, 1H, J=7.5 Hz), 7.17–7.13 (m, 1H), 2.32 (s, 3H).
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Ou, X Zhu, L Wang, C Xu, F Liu, L Ren… - Journal of agricultural …, 2012 - ACS Publications
The discovery of new safe and effective pesticides is one of the main means of providing eco-friendly agricultural agents for modern crop protection. To identify new biological molecules …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
FC Jia, ZW Zhou, C Xu, YD Wu, AX Wu - pstorage-acs-6854636.s3 …
All isatins (1a-1m), amidine hydrochlorides (2a-2g) and other reagents were obtained from commercial suppliers and used without further purification. TLC analysis was performed …
OA Adeniji - 2018 - spiral.imperial.ac.uk
Plutella xylostella attacks many cruciferous plants, reduces crop yields significantly and leads to estimated economic losses of around £4-5 billion yearly. Diamide insecticides are …
Number of citations: 2 spiral.imperial.ac.uk
FC Jia, ZW Zhou, C Xu, YD Wu, AX Wu - Organic letters, 2016 - ACS Publications
A synergetic tert-butyl hydroperoxide/K 3 PO 4 -promoted oxidative cyclization has been developed for the facile synthesis of various functionalized quinazolin-4(3H)-ones from …
Number of citations: 99 0-pubs-acs-org.brum.beds.ac.uk

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